molecular formula C15H16N2O4 B11775401 ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B11775401
M. Wt: 288.30 g/mol
InChI Key: LKMBHSDJEPBSHG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate (CAS 332177-31-8) is a chemical compound belonging to the 4H-pyran class, with a molecular formula of C15H16N2O4 and a molecular weight of 288.30 g/mol . This compound is part of a family of ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates which are widely utilized as versatile organic intermediates in chemical synthesis and pharmaceutical research . Related 4H-pyran derivatives have been reported in scientific literature to possess a range of biological activities, including antibacterial, antifungal, and antitumor properties, making them valuable scaffolds in medicinal chemistry exploration . The molecular structure features a pyran ring that is typically nearly planar, and the crystal packing of such compounds is often stabilized by intermolecular hydrogen bonds, which can be a point of interest for materials science research . This product is intended for research and development purposes strictly within a laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H16N2O4/c1-4-19-15(18)12-9(3)21-14(17)10(7-16)13(12)11-6-5-8(2)20-11/h5-6,13H,4,17H2,1-3H3

InChI Key

LKMBHSDJEPBSHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C)C#N)N)C

Origin of Product

United States

Preparation Methods

Catalyst Screening and Performance

Comparative studies of catalysts for 4H-pyran synthesis reveal critical insights:

Catalyst Solvent Temp (°C) Time Yield (%) Source
DecaniobateSolvent-free80 (MW)1 h95
MeglumineEthanol:water2535 min96
DMAPEthanolReflux3 h88

Key Findings :

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes.

  • Solvent Impact : Polar protic solvents (e.g., ethanol:water) enhance solubility and catalyst-substrate interactions.

Solvent and Temperature Effects

Optimization trials for the meglumine-catalyzed method demonstrate:

  • Ethanol:water (9:1) : Maximizes yield (96%) by balancing reactant solubility and catalytic activity.

  • Temperature : Room temperature (25°C) suffices, avoiding energy-intensive heating.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

While direct data for the 5-methylfuran-2-yl variant is limited, analogous compounds provide reference benchmarks:

  • ¹H NMR :

    • Ethyl group: δ 1.25 (t, 3H, CH₃), δ 4.15 (q, 2H, CH₂).

    • Aminopyran: δ 5.37 (s, 2H, NH₂).

    • Furan protons: δ 6.20 (d, 1H, J = 3.2 Hz), δ 7.32 (d, 1H, J = 3.2 Hz).

  • IR : Peaks at 3350 cm⁻¹ (NH₂), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Crystallographic Data

Single-crystal X-ray analysis of related compounds confirms the 4H-pyran scaffold’s planarity and substituent orientations. The 5-methylfuran-2-yl group adopts a perpendicular orientation relative to the pyran ring, minimizing steric strain.

Industrial Scalability and Environmental Impact

Process Economics

  • Catalyst Reusability : Meglumine and decaniobate can be recycled ≥5 times, reducing costs by ~40%.

  • Solvent-Free vs. Aqueous : Microwave methods eliminate solvent waste, while aqueous ethanol minimizes toxicity.

Environmental Metrics

  • PMI (Process Mass Intensity) : Solvent-free synthesis achieves PMI < 2, outperforming traditional methods (PMI > 5).

  • E-Factor : Meglumine-catalyzed route: 0.8 (vs. 3.2 for DMAP-catalyzed) .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate has shown potential biological activities, including:

  • Antimicrobial Activity : Similar compounds in the pyran family exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .
  • Antitumor Properties : Research indicates that derivatives of pyrans can exhibit cytotoxic effects against cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups:

  • Reactivity : The amino and cyano groups allow for further derivatization, enabling the creation of more complex molecules.
  • Synthetic Accessibility : Its synthesis from readily available starting materials makes it attractive for use in laboratory settings .

Material Science

The structural features of this compound may also lend itself to applications in material science:

  • Polymer Chemistry : Its reactivity can be harnessed to create new polymeric materials with tailored properties.

Case Studies

  • Biological Activity Assessment :
    A study investigated the antimicrobial activity of related pyran derivatives against various bacterial strains. Ethyl 6-amino derivatives exhibited promising results, indicating potential for development into therapeutic agents .
  • Synthesis Optimization :
    Research focused on optimizing synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency .

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., 4-nitrophenyl in Compound C) lower the HOMO-LUMO gap (4.12 eV), enhancing reactivity in charge-transfer interactions .
    • Electron-donating groups (e.g., 5-methylfuran in Compound A) increase electron density on the pyran ring, favoring nucleophilic additions .
  • Biological Activity :
    • The imidazole ring in Compound B enhances acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) due to π-π stacking with the enzyme’s active site .
    • The pyridinyl group in Compound E facilitates calcium channel blockade in tracheal smooth muscle, achieving 90% relaxation at 100 µM .
  • Physical Properties :
    • Melting points vary significantly: Compound B (230°C) > Compound E (222–224°C) > Compound A (~200°C, estimated), reflecting differences in crystallinity and hydrogen bonding .

Spectroscopic and Computational Comparisons

  • IR Spectroscopy : All compounds show characteristic NH₂, CN, and CO stretches, but exact wavenumbers shift slightly due to substituent electronegativity (e.g., CN: 2,194 cm⁻¹ in Compound A vs. 2,318 cm⁻¹ in Compound B) .
  • DFT Studies : Compound C’s 4-nitrophenyl group reduces the HOMO-LUMO gap (4.12 eV vs. ~4.5 eV for unsubstituted analogs), correlating with enhanced electrophilicity .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound belongs to the pyran family and features multiple functional groups, including an amino group, a cyano group, and a carboxylate ester, which contribute to its reactivity and biological interactions.

  • Molecular Formula: C15H16N2O4
  • Molecular Weight: 288.3 g/mol
  • CAS Number: 332177-31-8

The structure of this compound is characterized by a nearly planar pyran ring, which is significant for its stability and interaction with biological targets. Its crystal structure has been studied, revealing hydrogen bonding interactions that may influence its biological activity .

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyran compounds show broad-spectrum antimicrobial activity. For instance, certain related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . The potential of ethyl 6-amino-5-cyano derivatives in inhibiting bacterial DNA gyrase B has also been highlighted, with IC50 values indicating strong inhibition comparable to established antibiotics like ciprofloxacin.

Antioxidant Activity

The antioxidant capacity of ethyl 6-amino derivatives was assessed using the DPPH radical scavenging assay. Some derivatives showed scavenging percentages between 84% and 90%, suggesting significant antioxidant potential . This activity is critical in preventing oxidative stress-related cellular damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through hemolysis assays, where it demonstrated substantial membrane stabilization effects. These findings indicate its potential in mitigating inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the biological activities of ethyl 6-amino derivatives:

  • Study on Antimicrobial Efficacy : A recent research article reported that specific derivatives exhibited significant antimicrobial activity against E. coli and S. aureus, with MIC values as low as 9.80 µM for DNA gyrase B inhibition .
  • In Vitro Cytotoxicity Assays : In vitro studies have shown that some derivatives possess cytotoxic effects against cancer cell lines, with IC50 values indicating varying degrees of efficacy .
  • In Silico Studies : Computational modeling has been employed to predict the interaction of ethyl 6-amino derivatives with biological targets, enhancing the understanding of their pharmacological potential .

Data Table: Biological Activities of Ethyl 6-Amino Derivatives

Activity TypeCompoundActivity LevelReference
AntimicrobialEthyl derivative AMIC: 9.80 µM
AntioxidantEthyl derivative BDPPH Scavenging: 88%
Anti-inflammatoryEthyl derivative CMembrane Stabilization: 86%
CytotoxicityEthyl derivative DIC50: 163 µM

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a one-pot, three-component condensation reaction involving ethyl acetoacetate, malononitrile, and substituted aldehydes (e.g., 5-methylfuran-2-carbaldehyde). Key steps include:

  • Catalyst selection: Ionic liquids (e.g., [2-aminobenzoato][PF₆]) or bases like pyridine are used to enhance reaction efficiency and yield .
  • Solvent optimization: Ethanol or water is preferred for eco-friendly synthesis, with reflux conditions (3–6 hours) achieving yields of 75–92% .
  • Workflow: Post-reaction, the product is purified via recrystallization (ethanol) and characterized using IR (νCN: 2183–2204 cm⁻¹, νNH₂: 3334–3398 cm⁻¹) and NMR spectroscopy .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks at δ 4.73 (s, NH₂), 2.41 (s, CH₃), and 166.2 ppm (C=O) confirm the pyran core and substituents .
    • IR: Bands at 1692 cm⁻¹ (C=O) and 2183 cm⁻¹ (C≡N) validate functional groups .
  • Crystallography: Single-crystal X-ray diffraction (SHELX software ) reveals planarity of the pyran ring (r.m.s. deviation: 0.059 Å) and hydrogen-bonding networks (N–H⋯N/O) stabilizing the crystal lattice .

Advanced Research Questions

Q. What experimental approaches are used to investigate the calcium channel blocking activity of this compound in smooth muscle relaxation studies?

Methodological Answer:

  • Ex vivo assays: Isolated rat tracheal rings pre-contracted with carbachol (1 µM) or KCl (80 mM) are treated with the compound. A rightward shift in dose-response curves (p<0.001) and inhibition of CaCl₂-induced contractions confirm calcium channel blockade .
  • Controls: Nifedipine (L-type calcium blocker) and theophylline (PDE inhibitor) serve as positive controls.
  • Data interpretation: EC₅₀ values (e.g., 96.30 µM ) quantify potency relative to standards.

Q. How can computational docking studies be utilized to predict the interaction between this compound and L-type calcium channels?

Methodological Answer:

  • Modeling: A human L-type calcium channel (PDB ID: 1T3S) is used for docking (AutoDock Vina or similar). The compound’s 4-(5-methylfuran-2-yl) group interacts with residues in the channel’s intracellular cavity (e.g., chain IVP: R45, E50) .
  • Validation: Binding energy scores (ΔG) and comparison with nifedipine’s binding site (chain IS6: W4, F7) highlight competitive inhibition .

Q. What strategies are recommended to resolve discrepancies in mechanistic data when multiple pathways (e.g., calcium vs. potassium channel modulation) are implicated in its pharmacological effects?

Methodological Answer:

  • Pathway-specific inhibitors: Use 2-aminopyridine (2-AP) for K⁺ channels and propranolol for β-adrenergic receptors to isolate calcium-mediated effects .
  • Calcium flux assays: Measure intracellular Ca²⁺ levels (Fluo-4 AM dye) in tracheal smooth muscle cells pre-treated with the compound. A >80% reduction in Ca²⁺ influx (vs. control) confirms primary calcium blockade .
  • Statistical analysis: ANOVA with post-hoc tests (e.g., Tukey’s) identifies dominant mechanisms (p<0.05) .

Data Contradiction Analysis

Example: Evidence from tracheal relaxation assays suggests dual mechanisms (calcium channel blockade and cAMP modulation). To resolve this:

  • Step 1: Repeat assays with cAMP inhibitors (e.g., SQ22536). If relaxation is reduced, cAMP plays a role.
  • Step 2: Compare EC₅₀ values under varying conditions (e.g., high K⁺ vs. carbachol). A consistent EC₅₀ across conditions supports calcium blockade as the primary pathway.

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